1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-
Overview
Description
1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C8H12O4 . It is a cyclic ester derived from 1,2-cyclobutanedicarboxylic acid. This compound is known for its unique chemical structure, which includes a cyclobutane ring with two ester groups in the trans configuration. It is commonly used in various fields of scientific research due to its distinctive properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclobutanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of 1,2-cyclobutanedicarboxylic acid, dimethyl ester, trans- often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,2-Cyclobutanedicarboxylic acid.
Reduction: 1,2-Cyclobutanediol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-cyclobutanedicarboxylic acid, dimethyl ester, trans- involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring structure also contributes to its reactivity and potential biological effects .
Comparison with Similar Compounds
- 1,2-Cyclobutanedicarboxylic acid, cis-
- Cyclobutanecarboxylic acid
- Cyclobutane-1,2-dicarboxylic acid, dimethyl ester, cis-
Comparison: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties.
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499451 | |
Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-67-7 | |
Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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